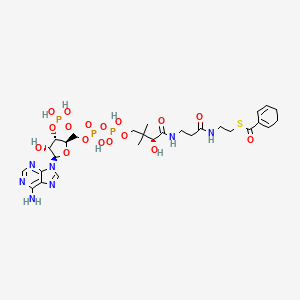
Cyclohexa-1,5-diene-1-carbonyl-CoA
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Cyclohexa-1,5-diene-1-carbonyl-CoA is a 2-enoyl-CoA. It derives from a cyclohexa-1,5-diene-1-carboxylic acid and a coenzyme A. It is a conjugate acid of a this compound(4-).
Aplicaciones Científicas De Investigación
Role in Anaerobic Aromatic Metabolism
Cyclohexa-1,5-diene-1-carbonyl-CoA serves as a crucial intermediate in the anaerobic degradation of aromatic compounds. It is produced from benzoyl-CoA through the action of ATP-dependent benzoyl-CoA reductase. This transformation is pivotal for bacteria that metabolize aromatic substrates under anoxic conditions.
- Metabolic Pathway : The compound is involved in the benzoyl-CoA degradation pathway, which includes a series of β-oxidation-like reactions leading to ring cleavage and further degradation of aromatic compounds. This pathway is essential for bacteria such as Thauera aromatica and G. metallireducens, which utilize this compound during the breakdown of benzoate and other aromatic compounds .
Enzymatic Reactions
The conversion of this compound into other metabolites is facilitated by specific enzymes known as hydratases. These enzymes catalyze the hydration of this compound to produce 6-hydroxycyclohexenoyl-CoA.
- Enzyme Specificity : Research has identified various hydratases across different bacterial species, including Rhodopseudomonas palustris and Syntrophus aciditrophicus. These enzymes exhibit high specificity for this compound and play a critical role in anaerobic aromatic metabolism .
Table 1: Enzymatic Activity of this compound Hydratases
| Bacterial Species | Enzyme Activity (μmol mg⁻¹ min⁻¹) | Substrate Used |
|---|---|---|
| Thauera aromatica | 2.5 | Dienoyl-CoA |
| G. metallireducens | 550 | Dienoyl-CoA |
| Syntrophus aciditrophicus | High | Benzoate |
Biotechnological Applications
The metabolic pathways involving this compound have potential applications in bioremediation and biotransformation processes.
- Bioremediation : The ability of certain bacteria to degrade aromatic compounds using this compound could be harnessed for environmental cleanup efforts. By employing these microorganisms in contaminated sites, it may be possible to effectively reduce the concentration of harmful aromatic pollutants .
- Biotransformation : The enzymatic pathways that utilize this compound can also be explored for synthesizing valuable chemical intermediates or biofuels from renewable resources.
Case Study 1: Thauera aromatica
In a study focusing on Thauera aromatica, researchers demonstrated that this bacterium effectively utilizes this compound as part of its anaerobic metabolism of benzoate. The specific hydratase enzyme was purified and characterized, revealing its role in converting dienoyl-CoA to more polar products .
Case Study 2: G. metallireducens
Another study highlighted the metabolic capabilities of G. metallireducens, which showed significant hydratase activity when grown on benzoate. The findings indicated that this organism could efficiently convert this compound into downstream metabolites essential for its growth under anaerobic conditions .
Propiedades
Fórmula molecular |
C28H42N7O17P3S |
|---|---|
Peso molecular |
873.7 g/mol |
Nombre IUPAC |
S-[2-[3-[[(2R)-4-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] cyclohexa-1,5-diene-1-carbothioate |
InChI |
InChI=1S/C28H42N7O17P3S/c1-28(2,22(38)25(39)31-9-8-18(36)30-10-11-56-27(40)16-6-4-3-5-7-16)13-49-55(46,47)52-54(44,45)48-12-17-21(51-53(41,42)43)20(37)26(50-17)35-15-34-19-23(29)32-14-33-24(19)35/h4,6-7,14-15,17,20-22,26,37-38H,3,5,8-13H2,1-2H3,(H,30,36)(H,31,39)(H,44,45)(H,46,47)(H2,29,32,33)(H2,41,42,43)/t17-,20-,21-,22+,26-/m1/s1 |
Clave InChI |
IHXBZDHPKCDGKN-TYHXJLICSA-N |
SMILES |
CC(C)(COP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)C(C(=O)NCCC(=O)NCCSC(=O)C4=CCCC=C4)O |
SMILES isomérico |
CC(C)(COP(=O)(O)OP(=O)(O)OC[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)[C@H](C(=O)NCCC(=O)NCCSC(=O)C4=CCCC=C4)O |
SMILES canónico |
CC(C)(COP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)C(C(=O)NCCC(=O)NCCSC(=O)C4=CCCC=C4)O |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















